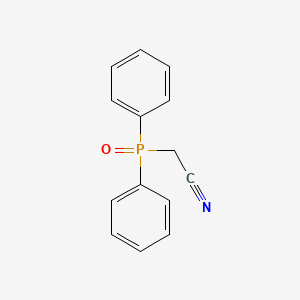

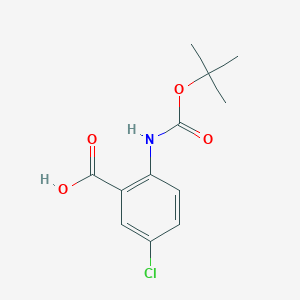

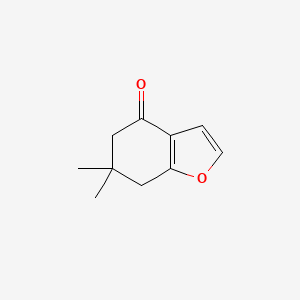

![molecular formula C16H16O4 B1332779 7-甲基-9-(2-氧代丙氧基)-2,3-二氢环戊并[C]色满-4(1H)-酮 CAS No. 307549-57-1](/img/structure/B1332779.png)

7-甲基-9-(2-氧代丙氧基)-2,3-二氢环戊并[C]色满-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" is a derivative of chromenone, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring. Chromenones are known for their diverse biological activities and are of interest in medicinal chemistry. The compound appears to be a modified chromenone with additional functional groups that may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of chromenone derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of related compounds such as 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives has been achieved for biological screening purposes . Similarly, a novel method for synthesizing a cyclopropa[c]chromene derivative was developed, which involved cyclopropanation of methyl coumarin-3-carboxylate, yielding the title compound with the use of dimethylsulfoxonium methylide . These methods may provide insights into the synthesis of the compound , although the specific details would differ due to the unique substituents present in "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one".

Molecular Structure Analysis

The molecular structure of chromenone derivatives is often characterized using spectroscopic methods such as NMR. For instance, the stereostructures of cis-fused methyl and phenyl octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines were studied using 1H, 13C, and 15N NMR spectroscopy . These studies provide valuable information on the conformation and stereochemistry of the compounds, which is crucial for understanding their chemical reactivity and biological activity. The molecular structure of "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" would likely be studied using similar techniques to determine its conformation and electronic properties.

Chemical Reactions Analysis

Chromenone derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The reactivity of such compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, as well as steric factors. For example, the enantiomerically pure compound studied in paper adopts a semi-folded conformation, which may affect its reactivity. The specific chemical reactions that "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" can undergo would depend on its molecular structure, which could be elucidated from NMR studies and theoretical calculations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromenone derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the compound's molecular structure and the nature of its substituents. For example, the conformational analysis of cis-fused methyl octa(hexa)hydrocyclopenta[d][1,3]oxazines and benzoxazines using DFT methods provided insights into their preferred conformations and how these might affect their physical properties . The physical and chemical properties of "7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one" would need to be determined experimentally, and could be predicted based on the properties of similar compounds.

科学研究应用

合成和衍生物

光氧化和角呋喃香豆素衍生物: 已探索通过威廉姆逊反应合成角呋喃香豆素衍生物及其在四苯基卟啉存在下的光氧化。此过程导致形成光裂解产物,例如邻苯甲酰羟基衍生物,展示了生成复杂化学结构的方法 (El-Gogary、Hashem 和 Khodeir,2015).

肟酸酯的酯化反应: 在不同条件下,9-(羟基亚氨基)-4-甲基-8,9-二氢呋喃[2,3-h]色满-2-酮与酰氯的酯化反应研究导致形成肟酸酯和其他意外产物,展示了该化合物的反应性和产生多种衍生物的潜力 (Sun、Wang 和 Xia,2008).

先进的合成策略: 对含氧杂环稠合色酮的合成策略的综述突出了天然和改性合成稠合杂环色酮的生物活性,表明了其在医学和科学应用中的潜力 (Shokol、Gorbulenko 和 Khilya,2019).

结构表征: 对包括 C--H…O、C--H…π 和 π-π 相互作用在内的帝皇素和菲兰素混合晶体的晶体结构的研究有助于理解分子相互作用和晶体学 (Cox 等人,2003).

噻唑烷-4-酮的设计和合成: 基于 (7-羟基-2-氧代-2H-色满-4-基)乙酸的噻唑烷-4-酮的研究探索了新化合物的合成及其结构解析,为创建具有潜在生物活性的新分子开辟了途径 (Čačić 等人,2009).

代谢型谷氨酸受体的拮抗剂: 合成 7-(羟基亚氨基)环丙[b]色满-1a-羧酸酯作为代谢型谷氨酸受体 mGluR1 的拮抗剂,表明该化合物在神经药理学和药物设计中的相关性 (Annoura 等人,1996).

色满的合成和生物筛选: 涉及 7-羟基-4-甲基-2H-色满-2-酮衍生物的合成及其对细胞毒性和杀菌活性的生物筛选表明该化合物在制药应用中的潜力 (Khan 等人,2003).

曼尼希碱的合成和生物活性: 合成含有二烷基氨基甲基的曼尼希碱在 2,3-二氢环戊并[c]色满-4-酮中及其对中枢和周围神经系统的影响表明了在神经科学和药理学中的潜在应用 (Garazd 等人,2003).

属性

IUPAC Name |

7-methyl-9-(2-oxopropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-9-6-13(19-8-10(2)17)15-11-4-3-5-12(11)16(18)20-14(15)7-9/h6-7H,3-5,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBYWMIJGJHPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60365561 |

Source

|

| Record name | 7-METHYL-9-(2-OXOPROPOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one | |

CAS RN |

307549-57-1 |

Source

|

| Record name | 7-METHYL-9-(2-OXOPROPOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60365561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

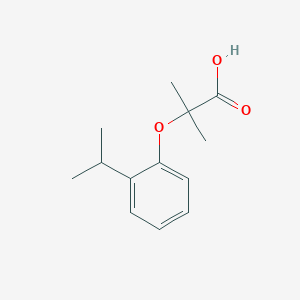

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

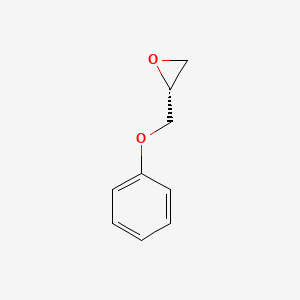

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)